Biological Potency: Advantage of the Dimethylamino Substituent over Hydrophobic Analogs in a Pharmacologically Relevant Assay
In a study on retinoic acid-metabolising enzyme inhibitors, the 2-hydroxyethanone analog (compound 13) possessing the 1-(4-dimethylaminophenyl) substituent was the most potent compound tested. Critically, the study explicitly confirms that 'Modification of the dimethylamino group in (13) with more hydrophobic dialkylamino functions or separate modification of the 2-(2,4-dichlorophenyl) function did not improve potency.' This demonstrates a non-obvious, quantifiable advantage for the specific dimethylamino substitution over its direct hydrophobic analogs in this pharmacophore [1].
| Evidence Dimension | Inhibitory Activity against RA-induced enzyme (CYP26) |
|---|---|
| Target Compound Data | Analog with 1-(4-dimethylaminophenyl) substituent: 65.9% inhibition at 100 μM |
| Comparator Or Baseline | Same analog but with more hydrophobic dialkylamino substitutions: no improvement in potency |
| Quantified Difference | No improvement in potency observed for more hydrophobic analogs compared to the dimethylamino analog. |
| Conditions | Cultured human genital fibroblasts expressing CYP26; ketoconazole control showed 75.0% inhibition at 20 μM. |
Why This Matters
This indicates that the specific dimethylamino substitution is critical for achieving target potency in CYP26 inhibition, making it an indispensable intermediate for medicinal chemistry programs focused on this pathway.
- [1] Greer, V. P.; Mason, P.; Kirby, A. J.; Smith, H.; Nicholls, P. J.; Simons, C. Some 1,2-diphenylethane derivatives as inhibitors of retinoic acid-metabolising enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry 2003, 18 (5), 431-443. View Source
